N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide
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Overview
Description
N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound features a unique structure combining a chromenone core with a thiophene carboxamide moiety, making it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of 3-methylphenylacetic acid with salicylaldehyde under acidic conditions to form 3-(3-methylphenyl)-4H-chromen-4-one.
Introduction of the Thiophene Carboxamide Moiety: The chromenone derivative is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, its antioxidant properties may result from its ability to scavenge free radicals and upregulate antioxidant defense mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-[3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide: Lacks the 8-methyl group, which may affect its biological activity and chemical reactivity.
N-[8-methyl-3-(4-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide: Contains a different substitution pattern on the phenyl ring, potentially altering its properties.
Uniqueness
N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide is unique due to its specific substitution pattern, which can influence its electronic properties, reactivity, and interaction with biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[8-methyl-3-(3-methylphenyl)-4-oxochromen-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3S/c1-13-6-3-8-15(12-13)18-19(24)16-9-4-7-14(2)20(16)26-22(18)23-21(25)17-10-5-11-27-17/h3-12H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUHBGQGJKNNIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(OC3=C(C=CC=C3C2=O)C)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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